3-methyl-2-(4-methylbenzyl)-7-(4-methylphenyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
Beschreibung
Eigenschaften
IUPAC Name |
3-methyl-7-(4-methylphenyl)-2-[(4-methylphenyl)methyl]-1,2-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS/c1-14-4-8-16(9-5-14)12-19-23-20-18(17-10-6-15(2)7-11-17)13-26-21(20)22(25)24(19)3/h4-11,13,19,23H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTMEQMVJJTDTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2NC3=C(C(=O)N2C)SC=C3C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Structural and Substituent Variations
The following table summarizes key structural differences and pharmacological data (where available) for analogous compounds:
Key Observations
Substituent Effects on Bioactivity: The 4-methylphenyl groups in the target compound may enhance lipophilicity compared to 4-fluorophenyl () or 4-bromophenoxy () substituents, which introduce halogen-dependent electronic effects. Pyrrolidin-1-yl substituents () could increase basicity, influencing pharmacokinetic properties like absorption .
Synthetic Methodologies: POCl₃-mediated cyclization is common for thieno-pyrimidinones (Evidences 3, 6), suggesting scalability for the target compound . Sulfur-containing analogs () require specialized alkylation steps, which may complicate synthesis .
Pharmacological Gaps: While the pyridazinone derivative () shows anti-inflammatory activity, analogous data for thieno-pyrimidinones are lacking in the evidence . Further studies are needed to correlate substituents with specific activities.
Challenges and Opportunities
- Structural Complexity : The tetracyclic framework in introduces conformational rigidity, which may improve target selectivity but hinder synthetic accessibility .
- Crystallography : SHELX software () is widely used for structural validation, ensuring accuracy in reported analogs .
- High-Throughput Screening : Commercial availability of analogs like supports rapid pharmacological profiling .
Q & A
Q. What are the optimal synthetic routes for preparing 3-methyl-2-(4-methylbenzyl)-7-(4-methylphenyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one?
The synthesis typically involves a multi-step approach:
- Core Formation : Cyclization of precursors (e.g., thiourea derivatives or aminothiophenes) under reflux conditions with solvents like ethanol or dimethylformamide (DMF) to form the thieno[3,2-d]pyrimidine core .
- Substitution Reactions : Sequential alkylation or benzylation at the 2- and 7-positions using 4-methylbenzyl halides and aryl boronic acids under palladium catalysis (e.g., Suzuki coupling) .
- Key Parameters : Reaction temperatures (80–120°C), inert atmospheres (N₂/Ar), and catalysts like Pd/C or ZnCl₂ improve yields (60–85%) and purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 2.3 ppm for methyl groups) .
- IR : Stretching frequencies for C=O (1650–1700 cm⁻¹) and C-S (600–700 cm⁻¹) bonds .
Q. What are the key structural features influencing its chemical reactivity?
- Core Rigidity : The dihydrothienopyrimidine ring restricts conformational flexibility, enhancing stability during reactions .
- Substituent Effects : Electron-donating 4-methyl groups on benzyl/phenyl moieties increase electrophilic substitution reactivity at the 3- and 7-positions .
- Functional Groups : The lactam (C=O) and thioether (C-S) groups enable nucleophilic attacks and oxidation/reduction reactions .
Advanced Research Questions
Q. How can reaction parameters be systematically optimized to improve synthetic yield and purity?
- Design of Experiments (DoE) : Vary temperature, solvent polarity (DMF vs. THF), and catalyst loading to identify optimal conditions .
- By-Product Mitigation : Use scavengers (e.g., molecular sieves) for water-sensitive steps or column chromatography (silica gel, hexane/EtOAc) for purification .
- Case Study : A 15% yield increase was achieved by switching from ethanol to DMF in the cyclization step, reducing side-product formation .
Q. How can crystallography data resolve ambiguities in molecular conformation?
- SHELX Workflow :
- Data Collection : High-resolution (<1.0 Å) X-ray data at low temperature (100 K) to minimize thermal motion .
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Discrepancies in dihedral angles (e.g., benzyl group orientation) can be resolved via Fourier maps .
Q. How can contradictions in biological activity data across studies be resolved?
- Orthogonal Assays : Combine enzyme inhibition (e.g., kinase assays) with cell viability (MTT) tests to confirm target specificity .
- Purity Validation : HPLC-MS (>95% purity) to rule out impurities as confounding factors .
- Structural Analog Comparison :
| Compound | Biological Activity | Key Structural Difference |
|---|---|---|
| Target Compound | Anticancer (IC₅₀: 8 µM) | 4-Methylbenzyl groups |
| 7-Phenyl Analog | Antimicrobial | Lack of methyl substituents |
| Trifluoromethyl Derivative | Kinase Inhibition | CF₃ group enhances lipophilicity |
Q. What computational strategies predict target interactions and guide SAR studies?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding with kinases or GPCRs. Focus on π-π stacking (aryl groups) and hydrogen bonding (C=O) .
- MD Simulations : GROMACS for stability analysis of ligand-target complexes over 100 ns trajectories .
- QSAR Models : Hammett constants for substituent electronic effects correlate with IC₅₀ values (R² > 0.85 in analogs) .
Methodological Notes
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